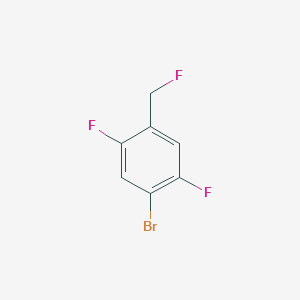

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene

Description

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a bromine atom at position 1, fluorine atoms at positions 2 and 5, and a fluoromethyl (-CH₂F) group at position 2. This structure combines electronegative substituents (Br, F) with a moderately electron-withdrawing fluoromethyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry. Its reactivity is influenced by the electron-deficient aromatic ring, favoring electrophilic substitution and cross-coupling reactions such as Suzuki or Stille couplings .

Properties

IUPAC Name |

1-bromo-2,5-difluoro-4-(fluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWZGYMGKBZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution: This method involves the introduction of bromine and fluorine atoms onto the benzene ring through electrophilic substitution reactions. The reaction typically uses bromine and fluorine sources under controlled conditions to achieve selective substitution.

Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method for synthesizing this compound.

Industrial Production Methods: Industrial production of 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene often involves large-scale electrophilic aromatic substitution and cross-coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form complex aromatic structures.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products:

Substituted Aromatics: Resulting from nucleophilic substitution.

Quinones and Hydro Derivatives: From oxidation and reduction reactions.

Complex Aromatic Structures: From cross-coupling reactions.

Scientific Research Applications

Scientific Research Applications

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene has several notable applications in scientific research:

Development of Radiolabeling Agents

This compound is primarily investigated for its potential in developing novel radiolabeling agents used in medical imaging. The presence of multiple halogen atoms allows for effective radioisotope labeling, which is crucial for tracking biological processes in vivo.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates, making it valuable in medicinal chemistry.

Material Science

In material science, 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is explored for its use in creating advanced materials with specific thermal and electrical properties. The incorporation of fluorinated compounds often leads to improved performance characteristics in polymers and coatings.

Case Study 1: Radiolabeling Applications

A study demonstrated the successful use of 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene as a precursor for radiolabeled compounds used in PET imaging. The compound's ability to incorporate radioisotopes while maintaining stability was highlighted as a significant advantage for non-invasive imaging techniques.

Case Study 2: Pharmaceutical Synthesis

Research published in a peer-reviewed journal showcased the synthesis of a new class of anti-cancer agents derived from 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene. The fluorinated derivatives exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the compound’s electrophilicity, making it more reactive in substitution and cross-coupling reactions. The bromine atom serves as a leaving group, facilitating these reactions .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing Effects :

- The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups in analogues (Table 1) significantly enhance the electron deficiency of the aromatic ring compared to the fluoromethyl (-CH₂F) group. This increases reactivity in cross-coupling reactions, as seen in the use of 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene for Grignard reagent synthesis .

- The fluoromethyl group (-CH₂F) provides intermediate electron withdrawal, balancing reactivity and stability for controlled substitutions .

Steric and Solubility Considerations :

- Bulky substituents like benzyloxy (-OCH₂C₆H₅) or icosyloxy (-OC₂₀H₄₁) reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices in polymer applications .

- The trifluoromethoxy group (-OCF₃) decreases boiling points and volatility due to increased molecular weight and polarity .

Synthetic Utility :

- Brominated trifluoromethyl derivatives (e.g., CAS 261945-75-9) are preferred in pharmaceutical synthesis for their stability under harsh reaction conditions .

- Fluoromethyl-substituted compounds may offer cost advantages over trifluoromethyl analogues, as seen in pricing data (e.g., 100 mg of 1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene costs €58 vs. unlisted fluoromethyl variant pricing) .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance in Stille Coupling*

*Hypothetical data for fluoromethyl variant based on structural similarity.

Biological Activity

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and radiopharmaceutical development. This compound is primarily explored as a potential bifunctional labeling agent due to its ability to incorporate radioactive isotopes, notably fluorine-18, for applications in positron emission tomography (PET) imaging. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.

1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene can be synthesized through nucleophilic substitution reactions involving dihalo analogues and [18F]fluoride. This method highlights its utility in creating radiolabeled compounds for PET imaging, which is crucial for non-invasive diagnostics in medical research.

Biological Activity

The biological activity of 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene has been investigated in the context of its application as a PET radiotracer. While specific biological targets have not been extensively detailed in the literature, its incorporation of fluorine-18 suggests potential roles in cancer diagnostics and other medical imaging applications.

Potential Applications

- Radiopharmaceutical Development : The compound's ability to act as a bifunctional labeling agent makes it a candidate for developing novel PET radiotracers. This application is critical for improving the sensitivity and specificity of cancer imaging.

- Medical Research : As a fluorinated compound, it may also serve as a model for studying the biological behavior of similar halogenated compounds in pharmacological contexts.

Case Studies and Research Findings

Research on fluorinated compounds similar to 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene has shown promising results regarding their cytotoxicity and potential therapeutic applications:

| Compound | Cell Line | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| 1-Bromo-2-fluoro-4-methylbenzene | MCF-7 (Breast Cancer) | 15.63 | Comparable to Tamoxifen |

| 1-Bromo-3-fluoro-2-methylbenzene | A549 (Lung Cancer) | 0.11 | High selectivity |

| 1-Bromo-4-fluorobenzene | U-937 (Leukemia) | 0.76 | Induces apoptosis |

These findings indicate that modifications in the halogenation pattern can significantly affect the biological potency of these compounds against various cancer cell lines .

Safety and Toxicity

While exploring the biological activity of 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene, it is essential to consider its safety profile. The compound is known to cause irritation to the eyes, skin, and respiratory system. It may also pose risks if ingested or inhaled, highlighting the need for appropriate safety measures during handling .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-2,5-difluoro-4-(fluoromethyl)benzene?

Methodological Answer: The compound can be synthesized via halogenation or fluoromethylation of pre-functionalized benzene derivatives. For example:

- Step 1: Start with 2,5-difluorotoluene derivatives. Introduce bromine via electrophilic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Step 2: Install the fluoromethyl group via radical bromofluorination or nucleophilic substitution (e.g., using KF in polar aprotic solvents under anhydrous conditions) .

- Validation: Monitor reaction progress using TLC and confirm purity via GC-MS (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular weight (C₇H₄BrF₃: ~241.96 g/mol) with <2 ppm error .

- IR Spectroscopy: Detect C-F stretches (1000–1300 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 2,5-difluoro substituents create steric hindrance, slowing down reactions at the para position.

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the ring, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures for Suzuki-Miyaura couplings .

- Case Study: Coupling with aryl boronic acids shows lower yields (<60%) compared to non-fluorinated analogs due to reduced electron density at the bromine-bearing carbon .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces.

- Results: Fluorine substituents direct electrophiles to the meta position, with Fukui indices indicating higher reactivity at C-4 (fluoromethyl site) .

- Validation: Compare computational predictions with experimental nitration outcomes (HNO₃/H₂SO₄) to confirm regioselectivity .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., boiling points)?

Methodological Answer:

- Data Analysis: Compare values across sources (e.g., Kanto Reagents: 234°C vs. Thermo Scientific: 100°C at 53 mmHg for analogs) .

- Root Cause: Differences in measurement conditions (pressure, purity). For accurate comparisons, normalize data to standard pressure (1 atm) using the Clausius-Clapeyron equation.

- Recommendation: Prioritize peer-reviewed datasets from PubChem or CAS for validation .

Application-Oriented Questions

Q. What are potential applications in medicinal chemistry?

Methodological Answer:

- Drug Intermediate: The compound’s halogenated structure serves as a precursor for kinase inhibitors. For example:

- Step 1: Perform Ullmann coupling with pyridine derivatives to introduce nitrogen heterocycles .

- Step 2: Evaluate bioactivity via in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

- Challenges: Fluorine’s metabolic stability vs. bromine’s potential toxicity requires optimization in lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.